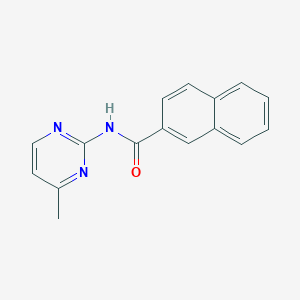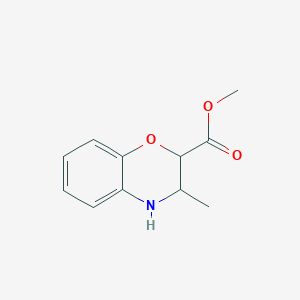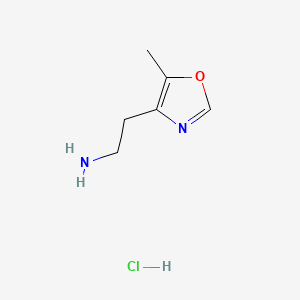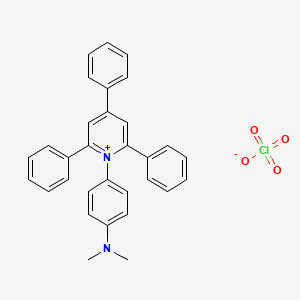![molecular formula C9H12N2O4 B7452050 [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid, also known as DAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DAA is a derivative of the amino acid glycine and is characterized by its unique chemical structure, which makes it an attractive compound for studying various aspects of biochemistry and physiology.
作用机制
The mechanism of action of [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid is complex and involves a range of biochemical and physiological processes. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has been shown to modulate the activity of the NMDA receptor by binding to a specific site on the receptor and enhancing its activity. This results in increased synaptic plasticity and improved learning and memory processes.
[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has also been shown to enhance the release of acetylcholine by promoting the activity of choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine. This results in improved cognitive function and memory formation.
Biochemical and Physiological Effects:
[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has a range of biochemical and physiological effects on the body. In the brain, [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid enhances the activity of the NMDA receptor, which results in improved learning and memory processes. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid also enhances the release of acetylcholine, which improves cognitive function and memory formation.
In the body, [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has been shown to regulate blood glucose levels by promoting the uptake of glucose into cells and enhancing insulin sensitivity. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid also promotes muscle growth by enhancing protein synthesis and reducing muscle breakdown. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid in lab experiments include its unique chemical structure, which makes it an attractive compound for studying various aspects of biochemistry and physiology. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has been extensively studied and has a range of potential applications in various fields of scientific research.
The limitations of using [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid in lab experiments include the complex synthesis process, which requires careful attention to detail and precise control of reaction conditions. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid is also a relatively expensive compound, which may limit its use in some research settings.
未来方向
There are several future directions for research on [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid. One area of research is the potential applications of [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid in the treatment of cognitive disorders, such as Alzheimer's disease. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has been shown to enhance the activity of the NMDA receptor and improve cognitive function, making it a promising compound for the treatment of cognitive disorders.
Another area of research is the potential applications of [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid in the treatment of metabolic disorders, such as diabetes. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has been shown to regulate blood glucose levels and enhance insulin sensitivity, making it a promising compound for the treatment of metabolic disorders.
Overall, [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid is a promising compound that has potential applications in various fields of scientific research. Further research is needed to fully understand the mechanisms of action and potential applications of [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid in various areas of research.
合成方法
The synthesis of [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid involves several steps, starting with the reaction of glycine with acetic anhydride to form N-acetylglycine. This intermediate is then reacted with hydroxylamine to form N-acetylhydroxylamine, which is further reacted with 3,5-dimethylisoxazole to form the final product, [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid. The synthesis of [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the formation of a pure and high-quality product.
科学研究应用
[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has been extensively studied for its potential applications in various fields of scientific research. In the field of biochemistry, [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has also been shown to enhance the release of acetylcholine, a neurotransmitter that is involved in cognitive function.
In the field of physiology, [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has been shown to have a range of effects on the body, including the regulation of blood glucose levels, the enhancement of insulin sensitivity, and the promotion of muscle growth. [[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
属性
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-5-7(6(2)15-11-5)3-8(12)10-4-9(13)14/h3-4H2,1-2H3,(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOFIPFUCCDKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)








